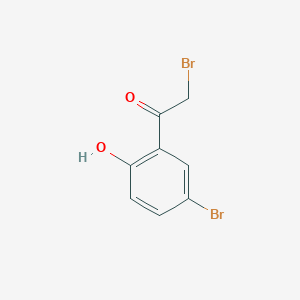
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone
Descripción general
Descripción
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, also known as 2-BHPE, is an organic compound that is widely used in scientific research. It is a brominated phenyl ethanone, an aromatic compound with a variety of applications. 2-BHPE has been used for a variety of purposes, including as a reagent for the synthesis of compounds, as a catalyst for organic reactions, and as a fluorescent dye for biological imaging.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : The compound 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone is synthesized using brominating reagents. This synthesis has been improved to yield 64.7% with a purity of 90.2%, as demonstrated in the synthesis of similar compounds like 2-bromo-1-(4-hydroxyphenyl)ethanone (Li Yu-feng, 2013).
Structural Characterization : The crystal structure of related compounds, such as N'-[(E)-1-(5-Bromo-2-Hydroxyphenyl)ethylidene]benzohydrazide, has been characterized, revealing details like monoclinic crystal systems and specific cell data, which may be relevant for the study of this compound (Zheng Chang-zheng, 2011).
Electrophilic Bromination : Research has shown the successful application of electrophilic bromination in synthesizing various alkylaryl ketones, which could be applicable to the synthesis of this compound (W. Ying, 2011).
Synthetic Applications : This compound can be used as an intermediate in the synthesis of various chemical structures, such as α,β-unsaturated ketones and chalcone analogues, as shown in studies involving similar brominated ketones (C. Curti, A. Gellis, P. Vanelle, 2007).
Biological and Medicinal Research
- Antimicrobial Studies : Compounds structurally related to this compound have been synthesized and tested for antimicrobial activities, indicating potential biological applications for similar compounds (S. N. Sampal, P. B. Thombre, S. Dipake, A. Rajbhoj, S. Gaikwad, 2018).
Other Applications
- Thermotropic Dendrimers : Similar brominated compounds have been used in the synthesis and characterization of thermotropic dendrimers, suggesting possible use in materials science (V. Percec, P. Chu, M. Kawasumi, 1994).
Safety and Hazards
The compound is classified as having acute toxicity (Category 3, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .
Mecanismo De Acción
Target of Action
Similar compounds have been known to inhibit protein tyrosine phosphatase (ptp) , which plays a crucial role in cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Mode of Action
If it indeed targets PTP like its analogs , it might bind to the active site of the enzyme, thereby inhibiting its activity and affecting signal transduction pathways.
Biochemical Pathways
Inhibition of ptp can impact multiple signaling pathways, including those involved in cell growth and differentiation .
Result of Action
If it acts as a PTP inhibitor, it could potentially alter cell growth and differentiation .
Análisis Bioquímico
Biochemical Properties
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone plays a significant role in biochemical reactions, particularly due to its brominated structure. This compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator . The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to changes in their catalytic activity.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . This compound can modulate gene expression, leading to either upregulation or downregulation of specific genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, which can result in changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role . This binding often involves covalent interactions, which can result in long-lasting effects on enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound in vitro or in vivo can result in sustained changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, toxic effects can be observed, including damage to vital organs and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and detoxification processes . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can significantly affect the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function Targeting signals and post-translational modifications play roles in directing the compound to particular compartments or organelles within the cell
Propiedades
IUPAC Name |
2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIUHYVCSFQKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373587 | |
| Record name | 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67029-74-7 | |
| Record name | 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5'-Dibromo-2'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)











